![molecular formula C20H20N6O3 B2481684 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-93-9](/img/structure/B2481684.png)

7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

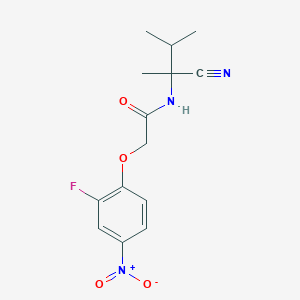

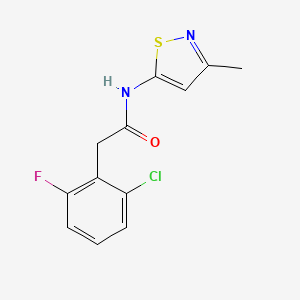

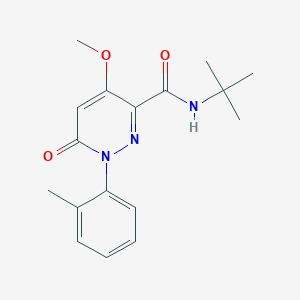

The compound “7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The process involves the union of a great potential synthetic substances consistently in laboratories around the world . The synthesis of such compounds often involves substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .Molecular Structure Analysis

The molecular structure of the compound involves a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The compound crystallizes in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . This ability makes them a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:

Antimicrobial Agents

This compound, part of the triazolo[1,5-a]pyrimidine family, has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes and receptors, making it effective against a variety of Gram-positive and Gram-negative bacteria . This makes it a promising candidate for developing new antibiotics, especially in the fight against multidrug-resistant pathogens.

Antifungal Applications

Triazole derivatives, including this compound, are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to the death of the fungal cells. Such properties make this compound valuable in treating fungal infections.

Anticancer Research

The compound’s ability to bind with various enzymes and receptors also makes it a candidate for anticancer research. Triazolo[1,5-a]pyrimidines have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis . This compound could be explored further for its efficacy in treating different types of cancer.

Antiviral Agents

Research has indicated that triazole derivatives can act as antiviral agents by inhibiting viral replication . This compound could be particularly useful in developing treatments for viral infections, including those caused by RNA viruses like HIV and influenza.

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of triazole derivatives are well-documented . This compound could be used to develop new medications for treating inflammatory diseases and pain management, providing an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Antidiabetic Agents

Triazolo[1,5-a]pyrimidines have shown potential in managing diabetes by modulating glucose levels and improving insulin sensitivity . This compound could be investigated for its ability to treat type 2 diabetes, offering a new avenue for diabetes management.

Cardiovascular Disease Treatment

The compound’s structure allows it to interact with various biological targets involved in cardiovascular diseases . It could be used to develop new treatments for conditions such as hypertension and heart failure, contributing to cardiovascular health.

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material science. Its unique structure can be utilized in the development of new materials with specific properties, such as improved thermal stability and conductivity . This makes it valuable in fields like electronics and nanotechnology.

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .

Mode of Action

Triazole compounds, which are part of the compound’s structure, are known to bind readily in biological systems with various enzymes and receptors, leading to a range of biological activities .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure are known to have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, and adenosine antagonist effects .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that certain environmental factors may play a role in the compound’s synthesis .

Direcciones Futuras

The future directions in the research of triazole compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Propiedades

IUPAC Name |

7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-12-16(19(27)25-13-6-5-9-21-10-13)17(26-20(24-12)22-11-23-26)14-7-4-8-15(28-2)18(14)29-3/h4-11,17H,1-3H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSNOBXAJBHSRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)

![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)

![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)